An In-depth Technical Guide to N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide (CMPO)
An In-depth Technical Guide to N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide (CMPO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide, commonly known as CMPO, is a key bifunctional organophosphorus extractant. This document provides a comprehensive technical overview of CMPO, including its synthesis, physicochemical properties, and its primary application in the TRUEX (TRansUranic EXtraction) process for the separation of actinides from nuclear waste streams. Detailed experimental protocols for its synthesis and use in solvent extraction are provided, along with extensive characterization data.
Introduction
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide, or CMPO, is a neutral bifunctional extractant that has garnered significant attention for its role in nuclear fuel reprocessing. Its development was a crucial step in the creation of the TRUEX process, a solvent extraction method designed to remove transuranic elements from acidic nuclear waste solutions. The CMPO molecule possesses both a phosphoryl (P=O) and a carbonyl (C=O) group, which act in concert to effectively chelate actinide ions. This guide will delve into the technical details of CMPO, providing researchers and scientists with the necessary information for its synthesis, characterization, and application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of CMPO is essential for its effective use. The following tables summarize key quantitative data for this compound.
Table 1: General and Physical Properties of CMPO
| Property | Value | Reference |
| Chemical Formula | C₂₄H₄₂NO₂P | |
| Molecular Weight | 407.57 g/mol | |
| CAS Number | 83242-95-9 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 180 °C (with decomposition) | [1][2] |
| Boiling Point | 549.0 ± 42.0 °C (Predicted) | [1] |
| Density | 0.98 ± 0.1 g/cm³ (Predicted) | [2] |
Table 2: Solubility of CMPO
| Solvent | Solubility | Notes |
| n-Dodecane | Soluble | A common diluent in the TRUEX process. Quantitative data is not readily available, but its use as a solvent indicates good solubility. |
| Tributyl Phosphate (TBP) | Soluble | Used as a modifier in the TRUEX solvent to prevent third-phase formation. |
| Water | Practically insoluble | As a non-polar organic molecule, CMPO has very low solubility in water.[3][4] |
Synthesis and Purification
The synthesis of CMPO typically involves the reaction of octyl(phenyl)phosphine oxide with an N,N-diisobutyl-2-chloroacetamide. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of CMPO
Materials:
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Octyl(phenyl)phosphine oxide
-
N,N-diisobutyl-2-chloroacetamide
-
Sodium iodide
-
Anhydrous solvent (e.g., toluene or xylene)
-
Sodium carbonate solution (e.g., 5% w/v)
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve octyl(phenyl)phosphine oxide and a catalytic amount of sodium iodide in the anhydrous solvent.
-
Add N,N-diisobutyl-2-chloroacetamide to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with the sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification of CMPO
Materials:
-
Crude CMPO
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Dissolve the crude CMPO in a minimum amount of the eluent.
-
Prepare a silica gel column packed with the chosen eluent.
-
Load the dissolved crude product onto the column.
-
Elute the column with the eluent, gradually increasing the polarity if necessary.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure CMPO.
-
Remove the solvent under reduced pressure to yield purified CMPO as a white solid.
Spectroscopic Characterization
The identity and purity of the synthesized CMPO should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will show characteristic signals for the octyl chain, the phenyl group, and the isobutyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl and the carbons of the phosphoryl group.
-
³¹P NMR: The phosphorus NMR spectrum will show a single peak, the chemical shift of which is sensitive to the coordination environment of the phosphorus atom. This technique is particularly useful for studying the complexation of CMPO with metal ions.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of CMPO will exhibit characteristic absorption bands for the P=O (phosphoryl) and C=O (carbonyl) stretching vibrations. The positions of these bands can shift upon complexation with metal ions, providing insight into the coordination chemistry.
Application in the TRUEX Process
The primary application of CMPO is in the TRUEX (TRansUranic EXtraction) process for the partitioning of actinides from acidic high-level liquid waste (HLLW).
TRUEX Solvent Composition
The TRUEX solvent is typically a mixture of:
-
0.2 M CMPO in a normal paraffin hydrocarbon diluent (e.g., n-dodecane).
-
1.0-1.4 M Tri-n-butyl phosphate (TBP) is added as a modifier to prevent the formation of a third phase at high metal loadings.[6]
Experimental Protocol: Actinide Extraction with TRUEX Solvent
Materials:
-
TRUEX solvent (0.2 M CMPO, 1.2 M TBP in n-dodecane)
-
Aqueous feed solution containing actinides (e.g., Am(III), Pu(IV)) in nitric acid (e.g., 1-3 M HNO₃)
-
Stripping agent (e.g., dilute nitric acid, oxalic acid, or a complexing agent like DTPA)
Procedure:
-
Extraction: Contact the TRUEX solvent with the acidic aqueous feed solution containing the actinides in a liquid-liquid extraction setup (e.g., mixer-settler or centrifugal contactor). The trivalent and tetravalent actinides will be extracted into the organic phase.
-
Scrubbing: To remove co-extracted fission products, the loaded organic phase can be scrubbed with a fresh aqueous nitric acid solution.
-
Stripping: Selectively strip the actinides from the loaded organic phase by contacting it with a suitable stripping agent. Different stripping agents can be used for the selective recovery of different actinides. For example, dilute nitric acid can strip trivalent actinides, while a reducing agent may be needed for plutonium.[7]
Visualizations
Synthesis of CMPO
TRUEX Process Workflow
References
- 1. Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide CAS#: 83242-95-9 [m.chemicalbook.com]
- 2. Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. quora.com [quora.com]
- 5. 31P NMR study of the activated radioprotection mechanism of octylphenyl-N,N-diisobutylcarbamoylmethyl phosphine oxide (CMPO) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tributyl phosphate tbp: Topics by Science.gov [science.gov]
- 7. radiochemistry.faculty.unlv.edu [radiochemistry.faculty.unlv.edu]
